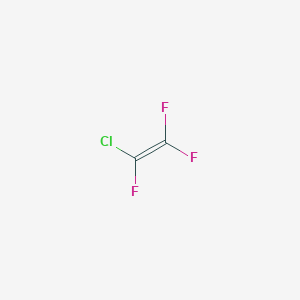
Chlorotrifluoroethylene
Cat. No. B008367
Key on ui cas rn:
79-38-9
M. Wt: 116.47 g/mol
InChI Key: UUAGAQFQZIEFAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05419851
Procedure details


Chlorotrifluoroethylene of the formula (10) is treated with n-butyl lithium and then reacted with chlorotrimethylsilane of the formula (11) to obtain 1,1,2-trifluoro-2-trimethylsilylethylene of the formula (12). Then, without isolation, this compound (12) is reacted further with a lithium compound of the formula (13) to obtain a difluoroethylene compound of the formula (14).

[Compound]
Name
( 10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



[Compound]
Name
( 11 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]([F:6])=[C:3]([F:5])[F:4].C([Li])CCC.Cl[Si:13]([CH3:16])([CH3:15])[CH3:14]>>[F:4][C:3]([F:5])=[C:2]([F:6])[Si:13]([CH3:16])([CH3:15])[CH3:14]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=C(F)F)F
|
[Compound]
|
Name
|
( 10 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl[Si](C)(C)C
|
[Compound]
|
Name
|
( 11 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(=C([Si](C)(C)C)F)F
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
